N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide
Description
N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a cyclohexene ring, a piperidine ring, and a pyrazole ring, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22-14-17(13-21-22)19(25)20-12-16-7-9-23(10-8-16)18(24)11-15-5-3-2-4-6-15/h5,13-14,16H,2-4,6-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKDVKKYJZUFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCN(CC2)C(=O)CC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide typically involves multiple steps:
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Formation of the Cyclohexenyl Acetyl Intermediate
Starting Materials: Cyclohexene and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions to form the cyclohexenyl acetyl chloride intermediate.
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Synthesis of the Piperidinyl Intermediate
Starting Materials: Piperidine and the cyclohexenyl acetyl chloride.
Reaction Conditions: The intermediate is reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the piperidinyl intermediate.
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Formation of the Pyrazole Carboxamide
Starting Materials: 1-methylpyrazole-4-carboxylic acid and the piperidinyl intermediate.
Reaction Conditions: The final step involves coupling the piperidinyl intermediate with 1-methylpyrazole-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the cyclohexenyl ring, leading to the formation of cyclohexenone derivatives.
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Reduction
- Reduction reactions can target the carbonyl groups, converting them into alcohols or amines depending on the reagents used.
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Substitution
- The piperidine and pyrazole rings can undergo various substitution reactions, allowing for the introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine or pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Receptor Binding: The compound may bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Its potential as a pharmacophore makes it a candidate for the development of new therapeutic agents.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Industry
Polymer Chemistry: It can be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-ethylpyrazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
The unique combination of a cyclohexene ring, a piperidine ring, and a pyrazole ring in N-[[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
